molecular formula C7H15ClS B13163333 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane

Cat. No.: B13163333
M. Wt: 166.71 g/mol
InChI Key: TUZQBWHVMIHQFW-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₇H₁₅ClS It is characterized by the presence of a chlorine atom, a dimethyl group, and a methylsulfanyl group attached to a butane backbone

Preparation Methods

The synthesis of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane can be achieved through several synthetic routes. One common method involves the chlorination of 2,2-dimethyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:

2,2-dimethyl-4-(methylsulfanyl)butane+SOCl2This compound+SO2+HCl\text{2,2-dimethyl-4-(methylsulfanyl)butane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,2-dimethyl-4-(methylsulfanyl)butane+SOCl2​→this compound+SO2​+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of corresponding alcohols, amines, or ethers.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiols or other reduced sulfur-containing compounds.

Common reagents used in these reactions include sodium hydroxide, ammonia, hydrogen peroxide, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving the modification of biomolecules, particularly those containing sulfur atoms.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific structural features imparted by the chlorine and methylsulfanyl groups.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane in chemical reactions typically involves the nucleophilic attack on the carbon atom bonded to the chlorine atom. This leads to the substitution of the chlorine atom by the nucleophile. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane can be compared to similar compounds such as:

    1-Chloro-2,2-dimethylbutane: Lacks the methylsulfanyl group, making it less versatile in reactions involving sulfur chemistry.

    2-Chloro-2-methylpropane: A simpler structure with only one chlorine atom and no sulfur-containing groups.

    1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity due to the nature of the halogen.

The uniqueness of this compound lies in its combination of a chlorine atom and a methylsulfanyl group, providing distinct reactivity and applications in various fields.

Properties

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-chloro-2,2-dimethyl-4-methylsulfanylbutane

InChI

InChI=1S/C7H15ClS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3

InChI Key

TUZQBWHVMIHQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSC)CCl

Origin of Product

United States

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